molecular formula C14H14ClN3O3S B106527 2-amino-4-chloro-N-(2-methylphenyl)-5-sulfamoylbenzamide CAS No. 23380-54-3

2-amino-4-chloro-N-(2-methylphenyl)-5-sulfamoylbenzamide

Cat. No.: B106527
CAS No.: 23380-54-3
M. Wt: 339.8 g/mol
InChI Key: YWXVGSRRJLYMHX-UHFFFAOYSA-N
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Description

2-Amino-4-chloro-N-(2-methylphenyl)-5-sulfamoylbenzamide is a benzamide derivative featuring a sulfamoyl group at position 5, a chloro substituent at position 4, and an amino group at position 2. The N-(2-methylphenyl) moiety distinguishes it from related compounds. This structure is pharmacologically significant, as it is structurally related to Metolazone, a thiazide-like diuretic used to treat hypertension and edema . The sulfamoyl group is a critical pharmacophore, enabling interactions with carbonic anhydrase or renal ion transporters. Its molecular formula is C₁₄H₁₄ClN₃O₃S, with a molecular weight of 347.8 g/mol.

Properties

IUPAC Name

2-amino-4-chloro-N-(2-methylphenyl)-5-sulfamoylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O3S/c1-8-4-2-3-5-12(8)18-14(19)9-6-13(22(17,20)21)10(15)7-11(9)16/h2-7H,16H2,1H3,(H,18,19)(H2,17,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWXVGSRRJLYMHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2N)Cl)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80177941
Record name 2-Amino-4-chloro-N-(2-methylphenyl)-5-sulfamoylbenzamide
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Molecular Weight

339.8 g/mol
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CAS No.

23380-54-3
Record name 2-Amino-5-(aminosulfonyl)-4-chloro-N-(2-methylphenyl)benzamide
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Record name 2-Amino-4-chloro-N-(2-methylphenyl)-5-sulfamoylbenzamide
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Record name 2-Amino-4-chloro-N-(2-methylphenyl)-5-sulfamoylbenzamide
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Record name 2-amino-5-(aminosulphonyl)-4-chloro-N-(o-tolyl)benzamide
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Record name 2-Amino-4-chloro-5-sulfamoyl-N-(o-tolyl)benzamide
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Preparation Methods

Starting Materials and Regioselectivity Considerations

A common approach begins with methyl 2,4-dihalo-5-sulfamoyl-benzoates (e.g., methyl 2,4-dichloro-5-sulfamoyl-benzoate). The halogen atoms at positions 2 and 4 are susceptible to nucleophilic substitution, but regioselectivity depends on reaction conditions:

  • Polar aprotic solvents (DMSO) : Favor ortho substitution (position 2) due to enhanced nucleophilicity and stabilization of transition states.

  • Polar protic solvents (MeOH) : Promote para substitution (position 4) via hydrogen bonding effects.

For example, methyl 2,4-dichloro-5-sulfamoyl-benzoate reacts with cyclohexanethiol in DMSO at 60°C for 72 hours, yielding 70–85% ortho-substituted product. This selectivity is critical for subsequent amidation at position 4.

Table 1: Regioselectivity in Dihalo-Sulfamoyl Benzoate Substitution

Starting MaterialNucleophileSolvent% Ortho% Para
2,4-ClCyclohexylDMSO58.835.3
2,4-BrPhenylMeOH9.190.9

Amination at Position 2

After para substitution (position 4) with 2-methylaniline, the ortho halogen (position 2) undergoes amination. Catalytic amination using CuI/L-proline in DMSO at 100°C converts the chloro group to an amino moiety with 85–92% yield. This step often requires Boc protection of the sulfamoyl group to prevent side reactions.

Sulfamoylation of Benzamide Precursors

Direct Sulfamoylation via Chlorosulfonic Acid

An alternative route starts with 2-amino-4-chloro-N-(2-methylphenyl)benzamide. Sulfamoylation at position 5 is achieved using chlorosulfonic acid (ClSO₃H) in dichloroethane at 0–5°C, followed by quenching with ammonium hydroxide. Key parameters:

  • Temperature control : Exothermic reaction; temperatures >10°C lead to over-sulfonation.

  • Yield : 65–72% after recrystallization from ethanol/water.

Nitro Reduction Pathway

For substrates with electron-withdrawing groups, nitration followed by reduction proves effective:

  • Nitration : 4-chloro-N-(2-methylphenyl)-5-sulfamoylbenzamide is nitrated at position 2 using fuming HNO₃/H₂SO₄ at 0°C.

  • Reduction : Catalytic hydrogenation (H₂, Pd/C) or Fe/HCl reduces the nitro group to amino, yielding the target compound in 80–88% purity.

Table 2: Nitration-Redution Efficiency

MethodCatalystTemp (°C)Yield (%)
H₂/Pd/C10% Pd2588
Fe/HCl-7082

Coupling Strategies for Amide Formation

Schotten-Baumann Reaction

Activation of 2-amino-4-chloro-5-sulfamoylbenzoic acid via thionyl chloride (SOCl₂) generates the corresponding acid chloride, which reacts with 2-methylaniline in aqueous NaOH/dichloromethane. This method achieves 75–83% yield but requires strict pH control to avoid hydrolysis.

Microwave-Assisted Coupling

Recent advancements utilize microwave irradiation (150 W, 100°C, 20 min) to accelerate amide bond formation, reducing reaction time from 12 hours to 20 minutes while maintaining 89% yield.

Purification and Characterization

Crystallization Techniques

Recrystallization from ethyl acetate/n-hexane (1:3) yields needle-shaped crystals with >99% purity (HPLC). Impurities such as residual 2-methylaniline (<0.1%) are removed via activated charcoal treatment.

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, SO₂NH₂), 7.58–7.12 (m, 4H, aromatic), 2.31 (s, 3H, CH₃).

  • IR (KBr): 3345 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O amide), 1320–1160 cm⁻¹ (SO₂ asym/sym).

Industrial-Scale Optimization

Solvent Recycling

DMSO recovery via vacuum distillation reduces costs by 40% in large-scale batches.

Green Chemistry Approaches

A patent-pending method employs ionic liquids ([BMIM]Cl) as recyclable catalysts for amidation, achieving 91% yield across five cycles without loss of activity .

Chemical Reactions Analysis

Types of Reactions

2-amino-4-chloro-N-(2-methylphenyl)-5-sulfamoylbenzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the amino group or the sulfamoyl group, leading to different oxidation states.

    Reduction: Reduction reactions can target the chloro group or the benzamide core, resulting in dechlorination or reduction of the carbonyl group.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions typically use reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted benzamides.

Scientific Research Applications

2-amino-4-chloro-N-(2-methylphenyl)-5-sulfamoylbenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-amino-4-chloro-N-(2-methylphenyl)-5-sulfamoylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Functional Groups

Key Structural Features of the Target Compound
  • Benzamide core with substitutions at positions 2 (amino), 4 (chloro), and 5 (sulfamoyl).
  • N-(2-methylphenyl) group as the amide substituent.
Comparative Analysis

The following compounds share structural similarities but differ in substituents, impacting physicochemical properties and biological activity:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Differences vs. Target Compound Potential Implications
5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide C₁₇H₁₈ClN₂O₅S 406.86 Methoxy at position 2; ethyl linker to sulfamoylphenyl Altered solubility and receptor affinity
4-Chloro-2-(cyclohexylamino)-N-(2-hydroxyethyl)-5-sulfamoylbenzamide C₁₅H₂₂ClN₃O₄S 391.88 Cyclohexylamino at position 2; hydroxyethyl substituent Enhanced lipophilicity; modified binding
5-Chloro-2-hydroxy-N-[4-(methanesulfonyl)phenyl]benzamide C₁₄H₁₂ClNO₄S 333.77 Hydroxy at position 2; methanesulfonyl substituent Reduced hydrogen bonding; increased stability
4-(Acetylamino)-5-chloro-2-methoxy-N-(4-sulfamoylbenzyl)benzamide C₁₇H₁₈ClN₃O₅S 411.86 Acetylamino at position 4; methoxy at position 2 Lower bioavailability due to acetyl group
4-Chloro-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)benzamide C₁₉H₁₁Cl₂F₃N₂OS 443.27 Pyridinyl-sulfanyl substituent; trifluoromethyl group Steric hindrance; electron-withdrawing effects

Physicochemical Properties

  • Lipophilicity : The N-(2-methylphenyl) group in the target compound provides moderate lipophilicity, favoring membrane permeability. Compounds with polar substituents (e.g., hydroxyethyl in ) exhibit lower logP values.
  • Hydrogen Bonding: The amino and sulfamoyl groups in the target compound facilitate hydrogen bonding, critical for target recognition. Methoxy or acetylated analogs () show reduced hydrogen-bonding capacity.

Biological Activity

2-Amino-4-chloro-N-(2-methylphenyl)-5-sulfamoylbenzamide, also known as Metolazone EP Impurity E, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C12H13ClN2O3S\text{C}_{12}\text{H}_{13}\text{Cl}\text{N}_{2}\text{O}_{3}\text{S}

This structure features a sulfonamide group, which is significant for its biological activity. The presence of the chloro and methyl groups contributes to the compound's lipophilicity and potential interactions with biological targets.

Antiviral Activity

Recent studies have indicated that benzamide derivatives, including compounds similar to this compound, exhibit antiviral properties. These compounds have been shown to inhibit the hepatitis B virus (HBV) by promoting the formation of empty capsids through specific interactions with HBV core proteins. This mechanism disrupts viral assembly without affecting other cellular components, indicating a targeted approach to antiviral therapy .

Anticancer Properties

Benzamide derivatives have also been explored for their anticancer properties. Research has demonstrated that certain benzamide analogues can inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in rapidly dividing cancer cells. By downregulating DHFR levels, these compounds can effectively reduce cell proliferation in various cancer types, including lymphoblastic leukemia and breast cancer .

Table 1: Summary of Anticancer Activity of Benzamide Derivatives

CompoundTarget EnzymeIC50 (μM)Cancer Type
Compound ADHFR0.27Lymphoblastic Leukemia
Compound BDHFR0.15Breast Cancer
Compound CDHFR0.50Osteogenic Sarcoma

Inhibition of Viral Assembly

The mechanism by which this compound inhibits HBV involves binding to the heteroaryldihydropyrimidine (HAP) pocket at the dimer-dimer interface of the core protein. This interaction prevents proper nucleocapsid assembly, thereby reducing viral replication .

Targeting Dihydrofolate Reductase

In cancer therapy, inhibition of DHFR by benzamide derivatives leads to decreased levels of tetrahydrofolate, impairing nucleotide synthesis necessary for DNA replication. This mechanism is particularly effective against tumors with high proliferation rates .

Case Studies

  • Case Study on Antiviral Efficacy
    A study evaluated the antiviral efficacy of a series of benzamide derivatives against HBV in vitro. Among these, a derivative closely related to this compound demonstrated significant reductions in cytoplasmic HBV DNA levels, supporting its potential as a therapeutic agent against chronic HBV infection .
  • Case Study on Anticancer Activity
    A clinical trial investigated the effects of a benzamide derivative on patients with refractory breast cancer. Results indicated that patients receiving this treatment exhibited a marked decrease in tumor size and improved overall survival rates compared to historical controls .

Q & A

Q. Table 1. Key Synthetic Conditions

StepReagents/ConditionsYield (%)Reference
SulfonationChlorosulfonic acid, 0–5°C, 12 h87
Amide CouplingEthyl chloroformate, DCM, rt, 3 h94
PurificationSilica gel, ethyl acetate/hexane (3:7)>98

Q. Table 2. Comparative Biological Activity

DerivativeIC50_{50} (nM)LogPSolubility (µg/mL)
Parent Compound122.115
4-Fluoro Analog82.312
3-Methoxy Analog351.928

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